

# asymmetric transfer hydrogenation of benzil using (S,S)-hydrobenzoin catalyst

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## Compound of Interest

Compound Name: (S,S)-(-)-Hydrobenzoin

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## Application Notes and Protocols: Asymmetric Transfer Hydrogenation of Benzil

Topic: Asymmetric Transfer Hydrogenation of Benzil for the Synthesis of Chiral Hydrobenzoin

For: Researchers, scientists, and drug development professionals.

### Introduction:

The asymmetric transfer hydrogenation of benzil is a crucial method for the synthesis of enantiomerically pure hydrobenzoin, a valuable chiral building block in the pharmaceutical and fine chemical industries. It is important to clarify a common point of confusion: in this reaction, (S,S)-hydrobenzoin is typically the product, not the catalyst. The catalysis is generally achieved using a chiral transition metal complex, most notably a Ruthenium(II) catalyst bearing a chiral diamine ligand. This process is highly efficient and stereoselective, often proceeding via a dynamic kinetic resolution mechanism to yield hydrobenzoin with excellent diastereomeric and enantiomeric purity.<sup>[1][2]</sup>

These application notes provide a comprehensive overview and detailed protocols for the asymmetric transfer hydrogenation of benzil, focusing on the use of a well-defined Ruthenium catalyst.

## Data Presentation

The following tables summarize the quantitative data obtained from representative studies on the asymmetric transfer hydrogenation of benzil and its derivatives.

Table 1: Asymmetric Transfer Hydrogenation of Benzil to (R,R)-Hydrobenzoin[1][2][3]

Catalyst	Substrate/Catalyst Molar Ratio	Diastereomeric Excess (de)	Enantiomeric Excess (ee)	Yield
RuCl[(S,S)-Tsdpen)(η <sup>6</sup> -p-cymene)]	1000-2000	97%	>99%	Quantitative

Table 2: Asymmetric Transfer Hydrogenation of Unsymmetrical Benzils to (S,S)-Hydrobenzoins[4]

Substituent (m, p)	Substrate/Catalyst Molar Ratio	Diastereomeric Ratio (syn/anti)	Enantiomeric Excess (ee, syn)	Yield
3-MeO	100	10.8 / 1	86.1%	85.3%
4-MeO	100	29.7 / 1	98.9%	97.1%
4-Me	100	21.3 / 1	96.5%	93.2%
4-F	100	15.6 / 1	95.3%	88.6%
4-Cl	100	14.3 / 1	94.8%	84.5%

## Experimental Protocols

### Protocol 1: Synthesis of (R,R)-Hydrobenzoin via Asymmetric Transfer Hydrogenation of Benzil

This protocol is based on the highly efficient method described by Murata, Okano, Miyagi, et al. [1][3]

Materials:

- Benzil
- RuCl[(S,S)-Tsdpen]( $\eta^6$ -p-cymene)] catalyst
- Formic acid (HCOOH)
- Triethylamine (NEt<sub>3</sub>)
- Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and heating plate
- Chromatography supplies for purification

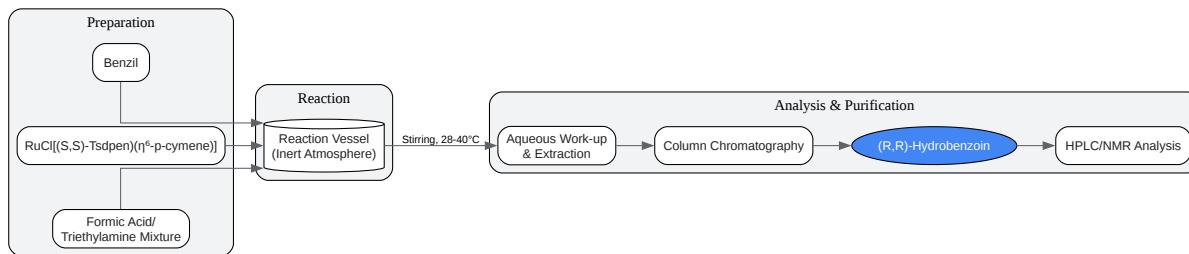
#### Procedure:

- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzil in the chosen anhydrous solvent.
- Reagent Preparation: Prepare a fresh azeotropic mixture of formic acid and triethylamine (typically in a 5:2 molar ratio).
- Catalyst Addition: To the solution of benzil, add the RuCl[(S,S)-Tsdpen]( $\eta^6$ -p-cymene)] catalyst. The substrate-to-catalyst molar ratio can range from 1000:1 to 2000:1.[\[1\]](#)[\[2\]](#)
- Initiation of Reaction: Add the formic acid/triethylamine mixture to the reaction flask.
- Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 28-40°C) for the required duration (typically 24-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (R,R)-hydrobenzoin.
- Analysis: Characterize the product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and determine the diastereomeric and enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

## Visualizations

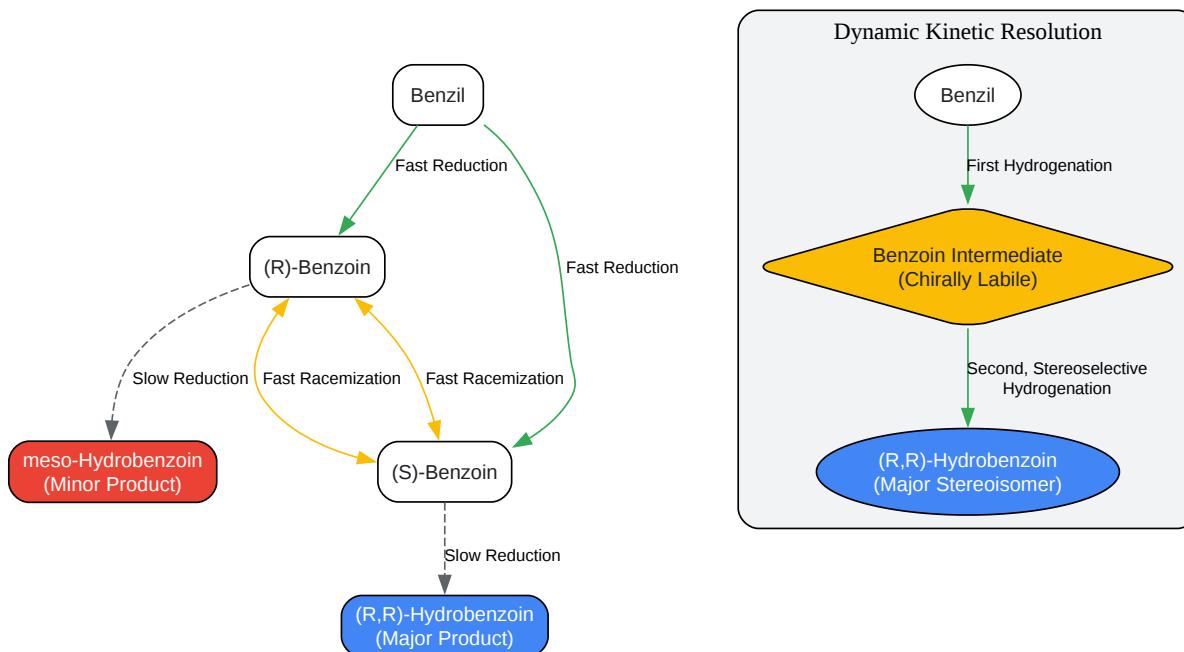
### Experimental Workflow



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Caption: Experimental workflow for the asymmetric transfer hydrogenation of benzil.

## Proposed Reaction Pathway: Dynamic Kinetic Resolution



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Caption: Proposed mechanism via dynamic kinetic resolution.

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